molecular formula C20H14FN B15163087 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- CAS No. 152574-74-8

1H-Indole, 2-(4-fluorophenyl)-1-phenyl-

Cat. No.: B15163087
CAS No.: 152574-74-8
M. Wt: 287.3 g/mol
InChI Key: RUEMCPDLFJHIBC-UHFFFAOYSA-N
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Description

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as bromine or chlorine can be used for halogenation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of isatin derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as agonists or antagonists of nuclear receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and immune responses . Additionally, these compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

152574-74-8

Molecular Formula

C20H14FN

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-phenylindole

InChI

InChI=1S/C20H14FN/c21-17-12-10-15(11-13-17)20-14-16-6-4-5-9-19(16)22(20)18-7-2-1-3-8-18/h1-14H

InChI Key

RUEMCPDLFJHIBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F

Origin of Product

United States

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